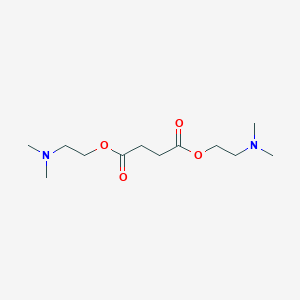
N-Methylcarbamic acid m-(methoxymethoxy)phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methylcarbamic acid m-(methoxymethoxy)phenyl ester, also known as carbofuran, is a widely used insecticide and pesticide. It is a colorless to white crystalline solid that is soluble in water and organic solvents. The compound was first synthesized in 1959 and has since been used to control pests in crops, forests, and gardens. Despite its effectiveness, carbofuran has been banned in several countries due to its toxicity and potential harm to humans and the environment.
Wirkmechanismus
Carbofuran acts as an acetylcholinesterase inhibitor, which means it blocks the activity of this enzyme. Acetylcholinesterase is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. When N-Methylcarbamic acid m-(methoxymethoxy)phenyl ester binds to acetylcholinesterase, it prevents it from breaking down acetylcholine, leading to an accumulation of this neurotransmitter in the synapses. This causes overstimulation of the nervous system, leading to paralysis and death of the target organism.
Biochemical and Physiological Effects:
Carbofuran has been shown to have a range of biochemical and physiological effects on both target and non-target organisms. Studies have shown that exposure to N-Methylcarbamic acid m-(methoxymethoxy)phenyl ester can lead to oxidative stress, DNA damage, and changes in gene expression. It can also affect the immune system and disrupt the endocrine system. In humans, exposure to N-Methylcarbamic acid m-(methoxymethoxy)phenyl ester has been linked to neurological symptoms, such as headaches, dizziness, and tremors.
Vorteile Und Einschränkungen Für Laborexperimente
Carbofuran has several advantages for use in lab experiments. It is highly effective at controlling pests and has a low toxicity to humans. It is also relatively inexpensive and easy to use. However, N-Methylcarbamic acid m-(methoxymethoxy)phenyl ester has several limitations. It is highly toxic to non-target organisms, including birds, mammals, and aquatic life. It can also persist in the environment for long periods of time and can accumulate in the food chain.
Zukünftige Richtungen
There are several future directions for research on N-Methylcarbamic acid m-(methoxymethoxy)phenyl ester. One area of research is the development of alternative insecticides and pesticides that are less harmful to the environment and non-target organisms. Another area of research is the development of methods for the safe disposal of N-Methylcarbamic acid m-(methoxymethoxy)phenyl ester and other hazardous chemicals. Additionally, there is a need for more studies on the long-term effects of N-Methylcarbamic acid m-(methoxymethoxy)phenyl ester exposure on humans and the environment.
Synthesemethoden
Carbofuran is synthesized through a multistep process that involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with methyl isocyanate in the presence of a catalyst. This reaction produces the intermediate 4-hydroxy-3-methoxycarbonylphenyl isocyanate, which is then reacted with methanol to produce the final product, N-Methylcarbamic acid m-(methoxymethoxy)phenyl ester.
Wissenschaftliche Forschungsanwendungen
Carbofuran has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used to control a wide range of pests, including insects, mites, and nematodes. The compound works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This results in paralysis and death of the target organism.
Eigenschaften
CAS-Nummer |
18066-11-0 |
|---|---|
Produktname |
N-Methylcarbamic acid m-(methoxymethoxy)phenyl ester |
Molekularformel |
C10H13NO4 |
Molekulargewicht |
211.21 g/mol |
IUPAC-Name |
[3-(methoxymethoxy)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C10H13NO4/c1-11-10(12)15-9-5-3-4-8(6-9)14-7-13-2/h3-6H,7H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
MKTORMQQILZHLO-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=CC=CC(=C1)OCOC |
Kanonische SMILES |
CNC(=O)OC1=CC=CC(=C1)OCOC |
Andere CAS-Nummern |
18066-11-0 |
Synonyme |
N-Methylcarbamic acid m-(methoxymethoxy)phenyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




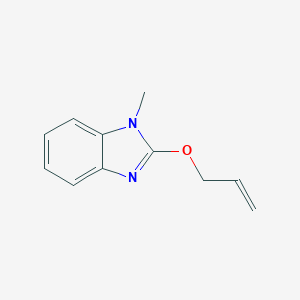
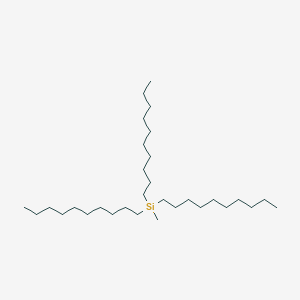
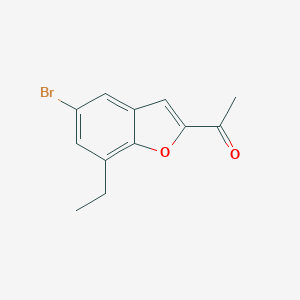
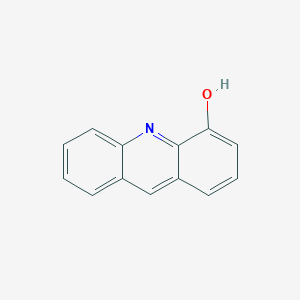

![3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile](/img/structure/B96456.png)
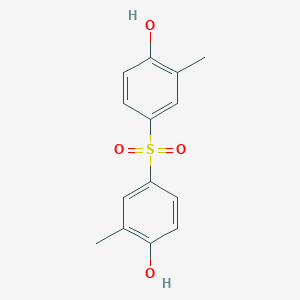


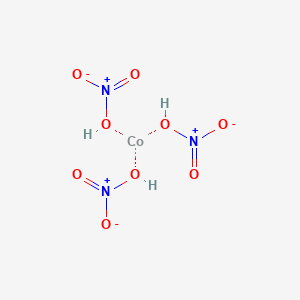
![Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B96466.png)
